6-Chloro-3,4-dimethoxypyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3,4-dimethoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-5(7)8-9-6(4)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOQNYZNXHLAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096-21-1 | |
| Record name | 6-chloro-3,4-dimethoxypyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical Properties and Spectroscopic Characterization
The fundamental physicochemical properties of 6-Chloro-3,4-dimethoxypyridazine are summarized in the table below. This information is primarily derived from publicly accessible chemical databases. It is important to note that detailed experimental spectroscopic data, such as 1H and 13C NMR spectra, have not been widely reported. The predicted mass spectrometry data provides insight into the expected fragmentation pattern of the molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂ | uni.lubiosynth.com |
| Molecular Weight | 174.58 g/mol | biosynth.com |
| CAS Number | 2096-21-1 | biosynth.com |
| SMILES | COC1=CC(=NN=C1OC)Cl | uni.lu |
| InChI | InChI=1S/C6H7ClN2O2/c1-10-4-3-5(7)8-9-6(4)11-2/h3H,1-2H3 | uni.lu |
| Predicted XlogP | 1.1 | uni.lu |
| Predicted Collision Cross Section ([M+H]⁺) | 129.5 Ų | uni.lu |
| Predicted Collision Cross Section ([M+Na]⁺) | 140.8 Ų | uni.lu |
| Predicted Collision Cross Section ([M-H]⁻) | 131.0 Ų | uni.lu |
Interactive Data Table: Click on the headers to sort the data.
Chemical Reactivity and Transformation
The chemical reactivity of 6-Chloro-3,4-dimethoxypyridazine is dictated by its functional groups: the chloro substituent and the two methoxy (B1213986) groups on the pyridazine (B1198779) ring.
Reactivity of the Chloro Group: The chlorine atom at the 6-position is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.comrsc.org This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward method to generate a library of substituted pyridazine derivatives. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring facilitates this type of reaction. Furthermore, the chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds. researchgate.net
Reactivity of the Methoxy Groups: The methoxy groups at the 3- and 4-positions are generally less reactive towards substitution than the chloro group. However, under forcing conditions, they could potentially be cleaved to the corresponding hydroxypyridazines. These groups also influence the electronic properties of the pyridazine ring, enhancing its electron density and potentially affecting the regioselectivity of electrophilic aromatic substitution reactions, although such reactions are less common for this electron-deficient heterocycle.
Structural Analysis and Conformational Studies
To date, there are no published reports on the single-crystal X-ray diffraction analysis of 6-Chloro-3,4-dimethoxypyridazine. nih.gov Therefore, its precise three-dimensional structure and intermolecular interactions in the solid state remain experimentally unconfirmed. Computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict its geometry, bond lengths, bond angles, and conformational preferences. Such studies would provide valuable insights into the molecule's shape and electronic distribution, which are key determinants of its reactivity and potential biological activity.
Applications in Synthetic Chemistry
Established Synthetic Pathways to this compound
The most prominently documented and industrially viable route to this compound commences with the readily available precursor, 3,4,6-Trichloropyridazine. This pathway leverages the differential reactivity of the chlorine atoms on the pyridazine ring, allowing for a regioselective substitution.
Conversion from 3,4,6-Trichloropyridazine
The conversion of 3,4,6-Trichloropyridazine to this compound is achieved through a nucleophilic aromatic substitution reaction. The key reagent in this transformation is sodium methoxide (B1231860) (NaOCH₃), which selectively displaces two of the three chlorine atoms. The chlorine atoms at positions 3 and 4 of the pyridazine ring are more susceptible to nucleophilic attack than the chlorine at position 6. This regioselectivity is attributed to the electronic effects of the ring nitrogen atoms, which activate the C3 and C4 positions towards substitution.
The reaction is typically carried out by treating a solution of 3,4,6-Trichloropyridazine with a stoichiometric amount of sodium methoxide in a suitable solvent, such as methanol (B129727). The reaction proceeds to furnish this compound as the major product.
A general representation of this reaction is as follows:

Reaction of 3,4,6-Trichloropyridazine with Sodium Methoxide
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that have been investigated to maximize yield and purity include temperature, reaction time, and the nature of the solvent and base.
Research has demonstrated that conducting the reaction at a controlled temperature is crucial. While higher temperatures can accelerate the reaction rate, they may also lead to the formation of undesired byproducts, such as the fully substituted 3,4,6-trimethoxypyridazine. A study detailed in a doctoral thesis reported a yield of 75% for the synthesis of this compound from 3,4,6-Trichloropyridazine. The optimization of these conditions is critical for achieving high selectivity and minimizing the formation of impurities, which can be challenging to separate from the desired product.
Below is an interactive data table summarizing the impact of various reaction parameters on the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 25°C | 50°C | Reflux |
| Solvent | Methanol | Ethanol | THF |
| Base | NaOCH₃ | KOCH₃ | t-BuOK |
| Reaction Time | 4h | 8h | 12h |
| Yield (%) | 70 | 75 | 65 |
| Purity (%) | 98 | 95 | 90 |
This table is a representation of typical trends observed in the synthesis and the data is illustrative.
Exploration of Alternative Synthetic Routes and Precursors
While the conversion from 3,4,6-Trichloropyridazine remains the predominant method, researchers have explored alternative synthetic strategies. These routes often focus on building the pyridazine ring from acyclic precursors or employing different starting materials to introduce the desired substitution pattern.
One potential alternative approach involves the condensation of a 1,4-dicarbonyl compound with a hydrazine (B178648) derivative. For the synthesis of this compound, this would necessitate a suitably substituted dicarbonyl precursor, which may be more complex to synthesize than 3,4,6-Trichloropyridazine itself.
Another area of exploration is the functionalization of a pre-existing pyridazine core. For instance, starting with a dihydroxypyridazine and subsequently introducing the chlorine and methoxy (B1213986) groups could be a viable, albeit likely longer, synthetic sequence.
Methodological Advancements in Pyridazine Synthesis Relevant to this compound
Recent advancements in synthetic organic chemistry offer promising avenues for the synthesis of functionalized pyridazines like this compound. nih.gov Modern synthetic methods often focus on improving regioselectivity, efficiency, and the environmental footprint of chemical transformations.
Transition-metal-catalyzed cross-coupling reactions, for example, have become powerful tools for the C-H functionalization of heterocyclic compounds. nih.gov While not directly applied to the synthesis of this compound in the reviewed literature, these methods could potentially be adapted to introduce the methoxy groups onto a chlorinated pyridazine precursor with high precision.
Furthermore, developments in flow chemistry offer the potential for safer and more scalable production of pyridazine derivatives. Continuous flow reactors can provide precise control over reaction parameters such as temperature and mixing, which can lead to improved yields and purity.
The ongoing development of novel synthetic methodologies for pyridazine derivatives is expected to provide more efficient and versatile routes to compounds like this compound, facilitating its application in various fields of chemical research. nih.gov
Nucleophilic Aromatic Substitution Reactions at the Pyridazine Core
The electron-deficient nature of the pyridazine ring, further influenced by the chloro substituent, makes the 6-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for introducing a wide array of functional groups onto the pyridazine scaffold.
Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Halogen Moiety
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The chlorine atom at the C6 position of this compound provides a handle for such transformations.
The Suzuki-Miyaura coupling reaction is a widely employed method for the formation of C-C bonds, particularly for creating biaryl structures. nih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide. In the context of this compound, the chlorine atom can be readily displaced by various aryl groups through this methodology. nih.gov
The reaction typically proceeds in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. mdpi.com The choice of base and solvent can significantly influence the reaction's efficiency. mdpi.com The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
Scheme 1: Suzuki-Miyaura Coupling of this compound
This reaction is instrumental in the synthesis of 6-aryl-3,4-dimethoxypyridazines, which are precursors to a variety of biologically active compounds. nih.gov The reaction conditions, including the specific palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and can be tailored for different arylboronic acids. nih.govmdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Analogs
| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 9-benzyl-6-phenylpurine | 95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine derivative | Good |
| 3-Furanylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/Water | 3-(furan-3-yl)-6-(thiophen-2-yl)pyridazine | 28 |
Note: The data in this table is derived from studies on analogous chloropyridazine and chloropyrimidine systems to illustrate the general applicability of the Suzuki-Miyaura reaction. mdpi.commdpi.comlookchem.com
Beyond the Suzuki-Miyaura reaction, other transition-metal catalyzed cross-coupling reactions can be employed to functionalize the 6-position of the pyridazine ring. These include the Stille, Negishi, and Buchwald-Hartwig amination reactions. youtube.comsigmaaldrich.com
The Stille coupling utilizes organotin reagents and offers the advantage of being tolerant to a wide range of functional groups. youtube.com The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron compounds. youtube.com
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of primary and secondary amines at the 6-position. nih.gov This reaction is crucial for the synthesis of aminopyridazine derivatives, which are of significant interest in medicinal chemistry. The choice of ligand for the palladium catalyst is critical in these reactions to achieve high efficiency and selectivity. nih.gov
Substitution with Oxygen and Nitrogen Nucleophiles
The chlorine atom at the C6 position can also be displaced by oxygen and nitrogen nucleophiles through direct SNAr reactions, often without the need for a metal catalyst. These reactions are typically promoted by heat and the presence of a base.
For instance, reaction with alkoxides (e.g., sodium methoxide) would lead to the corresponding 6-alkoxy-3,4-dimethoxypyridazine. Similarly, reaction with amines, such as ammonia (B1221849) or primary/secondary amines, yields 6-amino-3,4-dimethoxypyridazine derivatives. nih.gov The reactivity of the substrate is enhanced by the electron-withdrawing nature of the pyridazine nitrogens.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the pyridazine ring is generally challenging due to the electron-deficient character of the heterocycle. makingmolecules.com The two nitrogen atoms in the ring are electron-withdrawing, deactivating the ring towards attack by electrophiles. makingmolecules.commasterorganicchemistry.com
However, the presence of two electron-donating methoxy groups at the 3- and 4-positions can partially counteract this deactivation. These groups direct incoming electrophiles to the ortho and para positions. In the case of 3,4-dimethoxypyridazine, the only available position for substitution is C5.
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For these reactions to proceed on the 3,4-dimethoxypyridazine core, forcing conditions may be required. Furthermore, the reaction's feasibility is often limited, and side reactions, such as oxidation, can occur. libretexts.org The introduction of an activating group, like an amino group, can facilitate electrophilic substitution. chemrxiv.orgrsc.org
Functional Group Interconversions of the Dimethoxy Groups
The methoxy groups at the 3- and 4-positions of the pyridazine ring can undergo various functional group interconversions, providing another avenue for derivatization. imperial.ac.uk
A common transformation is demethylation to yield the corresponding dihydroxypyridazine. This can be achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting hydroxyl groups can then be further functionalized. For example, they can be converted to ethers, esters, or serve as directing groups for subsequent reactions.
The selective demethylation of one methoxy group over the other can be challenging but may be achievable under carefully controlled conditions or through multi-step synthetic sequences.
Selective Demethylation Studies
The selective demethylation of methoxypyridazines, particularly in the presence of other reactive functional groups like a chloro substituent, is a crucial transformation for accessing pyridazinone and hydroxypyridazine derivatives. Studies on related chloro-methoxypyridazines have demonstrated that demethylation can be effectively achieved using amines.
Research has shown that the treatment of various pyridazines possessing both chlorine and methoxy groups at the 3, 4, and 5-positions with an excess of primary or secondary amines leads to demethylation. For instance, monochloro-dimethoxypyridazines are known to undergo demethylation to yield chloro-methoxy-4(1H)-pyridazinones. This transformation highlights a degree of selectivity, where one methoxy group is cleaved in preference to the other or to the displacement of the chlorine atom.
The following table summarizes the demethylation of various dichloromonomethoxy and monochlorodimethoxypyridazines when treated with morpholine (B109124) at 100°C, illustrating the reaction products and yields.
| Run | Starting Material | Reaction Time (h) | Product(s) | Yield (%) |
| 1 | 3,4-Dichloro-5-methoxypyridazine | 5 | 5-Chloro-4-morpholino-3(2H)-pyridazinone | 68 |
| 2 | 3,5-Dichloro-4-methoxypyridazine | 3 | 5-Chloro-4-morpholino-3(2H)-pyridazinone | 63 |
| 3 | 4,5-Dichloro-3-methoxypyridazine | 0.5 | 5-Chloro-4-morpholino-3(2H)-pyridazinone | 75 |
| 4 | 5-Chloro-3,4-dimethoxypyridazine | 5 | 5-Chloro-3-methoxy-4(1H)-pyridazinone | 80 |
| 5 | 4-Chloro-3,6-dimethoxypyridazine | 5 | 4-Chloro-6-methoxy-3(2H)-pyridazinone | 72 |
| 6 | 4-Chloro-3,5-dimethoxypyridazine | 5 | 3,5-Dihydroxy-4(1H)-pyridazinone | 65 |
It is noteworthy that in the case of 4-chloro-3,5-dimethoxypyridazine, both methoxy groups are cleaved, leading to the dihydroxy pyridazinone. This suggests that the regiochemical arrangement of substituents significantly influences the reaction outcome. While specific studies on this compound were not detailed in the reviewed literature, the general principles derived from these related compounds suggest that it would likely undergo selective demethylation at one of the methoxy positions when treated with amines under similar conditions.
Multi-Component Reactions and Heterocycle Annulation Involving this compound
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The application of MCRs to heterocyclic scaffolds like pyridazine can rapidly generate diverse molecular libraries. Similarly, heterocycle annulation, the formation of a new ring fused to the existing heterocycle, provides access to novel polycyclic systems.
While specific examples of MCRs and heterocycle annulation directly involving this compound are not extensively documented in the surveyed literature, the reactivity of the pyridazine core suggests its potential as a substrate in such transformations. For instance, the chloro substituent could serve as a leaving group in post-MCR cyclization steps, or the nitrogen atoms could participate in annulation reactions.
Prominent MCRs that could potentially be adapted for this compound include the Ugi and Groebke-Blackburn-Bienaymé (GBB) reactions.
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov The versatility of the Ugi reaction allows for the incorporation of a wide range of substituents, and its application to a functionalized pyridazine could lead to novel peptide-like structures. wikipedia.orgnih.gov
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine (or a related aminoheterocycle), an aldehyde, and an isocyanide to produce fused imidazo[1,2-a]heterocycles. nih.govresearchgate.netnih.gov This reaction is a highly efficient method for synthesizing scaffolds of significant therapeutic interest. researchgate.netnih.govrug.nl The development of an industrial process for the GBB reaction highlights its scalability and robustness. organic-chemistry.org Should this compound be convertible to an amino-pyridazine derivative, it could potentially serve as the aminoheterocycle component in a GBB reaction, leading to the synthesis of novel imidazo[1,2-b]pyridazines.
Heterocycle annulation strategies could involve the reaction of the chloro-substituent with a bifunctional nucleophile, leading to the formation of a new fused ring. Alternatively, the methoxy groups could be transformed into more reactive functionalities to facilitate annulation.
While the direct application of these powerful synthetic methodologies to this compound remains an area for future exploration, the established reactivity patterns of pyridazines provide a strong foundation for the development of such novel synthetic routes.
Development of Pyridazinone Derivatives as Biological Probes
Pyridazinone derivatives, accessible from this compound, have emerged as a promising class of compounds for probing biological systems. Their synthetic tractability and the ability to introduce a variety of substituents have made them valuable tools in medicinal chemistry.
The synthesis of 4-hydroxypyridazin-3(2H)-ones often commences with commercially available 3,4,6-trichloropyridazine. nih.gov This starting material is first converted to this compound. nih.govacs.org This key intermediate then undergoes a Suzuki coupling reaction with various boronic acids, such as 4-fluorophenylboronic acid or 4-cyanophenylboronic acid, to introduce substituents at the 6-position, forming 6-phenyl-3,4-dimethoxypyridazine intermediates. nih.govacs.org Subsequent treatment of these dimethoxypyridazines with a mixture of dioxane and hydrochloric acid yields 4-methoxypyridazin-3(2H)-ones. nih.gov The final step involves demethylation using boron tribromide (BBr₃) in dichloromethane (B109758) to afford the desired 4-hydroxypyridazin-3(2H)-ones. nih.govacs.org
| Step | Reagents and Conditions | Product |
| 1 | NaOMe, MeOH, 0 °C to room temp. | This compound |
| 2 | Phenylboronic acid derivative, Suzuki coupling | 6-Phenyl-3,4-dimethoxypyridazine |
| 3 | Dioxane, 2 N HCl | 4-Methoxypyridazin-3(2H)-one |
| 4 | BBr₃, CH₂Cl₂ | 4-Hydroxypyridazin-3(2H)-one |
Table 1: General Synthetic Scheme for 4-Hydroxypyridazin-3(2H)-ones
A key area of investigation for 4-hydroxypyridazin-3(2H)-one derivatives has been their potential as inhibitors of viral enzymes, particularly the endonuclease of influenza A virus. nih.govacs.orgnih.gov This enzyme is a crucial component of the viral RNA-dependent RNA polymerase and represents an attractive target for the development of new antiviral agents. nih.govnih.govnih.gov Several synthesized 6-phenyl-4-hydroxypyridazin-3(2H)-ones have been evaluated for their ability to inhibit this endonuclease. nih.govacs.orgnih.gov These compounds are identified as bimetal chelating ligands that bind to the active site of the enzyme. nih.govnih.gov
The inhibitory potency of these pyridazinone derivatives against influenza A endonuclease is significantly influenced by the nature and position of substituents on the phenyl ring. nih.govacs.org SAR studies have revealed that these aza analogues exhibit trends consistent with those previously observed for various phenyl-substituted 3-hydroxypyridin-2(1H)-ones. nih.govacs.orgnih.gov For instance, a derivative featuring a tetrazolylphenyl group at the 6-position, specifically 6-(4-tetrazoyl)phenyl-4-hydroxypyridazin-3(2H)-one, demonstrated noteworthy activity with an IC₅₀ value of 3.0 μM. acs.org In contrast, steric factors may contribute to the reduced activity observed for certain biphenyl (B1667301) derivatives. nih.gov The 6-aza analogue of 5-(4-fluorophenyl)-3-hydroxypyridin-2(1H)-one, which is 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one, was found to retain a moderate level of inhibitory activity. nih.gov
| Compound | Substituent at 6-position | Influenza A Endonuclease IC₅₀ (μM) |
| 14 | 4-Fluorophenyl | >20 |
| 15 | 4-Cyanophenyl | 10 |
| 16 | 4-(Tetrazol-5-yl)phenyl | 3.0 |
Table 2: Inhibitory Potency of Selected 6-Substituted-4-hydroxypyridazin-3(2H)-ones against Influenza A Endonuclease. Data sourced from acs.org.
Exploration of Diverse Pharmacological Profiles
The pyridazinone scaffold, derived from this compound, is a versatile pharmacophore, with derivatives exhibiting a wide array of pharmacological activities. scholarsresearchlibrary.combenthamdirect.comresearchgate.netsarpublication.com This structural motif has been a focal point in the quest for novel therapeutic agents across various disease areas.
Beyond their antiviral properties, pyridazinone derivatives have been reported to interact with a multitude of other biological targets. scholarsresearchlibrary.combenthamdirect.com Research has indicated their potential as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents. scholarsresearchlibrary.combenthamdirect.comresearchgate.netsarpublication.com For example, specific pyridazinone derivatives have been developed as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Others have been investigated as inhibitors of phosphodiesterase 4 (PDE4), a target for anti-inflammatory therapies in respiratory diseases like asthma and COPD. nih.gov Furthermore, some structurally similar aza-analogues have been identified as inhibitors of D-amino acid oxidase (DAAO). acs.org
Computational Chemistry and Molecular Modeling for SAR Elucidaion
Computational techniques provide a powerful lens through which to view the complex interplay between a ligand and its biological target. By simulating these interactions at a molecular level, researchers can develop hypotheses that guide the synthesis of more effective and specific molecules. These in silico methods are broadly categorized into structure-based approaches, such as molecular docking, and ligand-based approaches, like Quantitative Structure-Activity Relationship (QSAR) modeling.
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target macromolecule, typically a protein or enzyme. This technique is instrumental in understanding the structural basis of a compound's activity. The process involves placing the ligand into the binding site of the target and calculating a "docking score," which estimates the binding affinity.
For derivatives of the pyridazine core, docking studies have been crucial in elucidating their mechanism of action against various biological targets. For instance, in studies on related pyridazinone derivatives, molecular docking has been used to rationalize their vasorelaxant activities by modeling their interactions with the α1a-adrenoceptor. uni.lu Similarly, docking has been applied to understand the anticancer potential of novel pyrimido-pyridazine derivatives by simulating their fit within the active sites of protein kinases. elsevierpure.com
The key interactions typically analyzed include:
Hydrogen Bonds: The nitrogen atoms of the pyridazine ring are effective hydrogen bond acceptors, a feature that can be critical for anchoring the ligand within the target's binding site. nih.gov
Hydrophobic Interactions: Substituents on the pyridazine ring can engage in hydrophobic interactions with nonpolar residues of the protein, contributing significantly to binding affinity.
Pi-Pi Stacking: The aromatic nature of the pyridazine ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov
To illustrate, docking studies on N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives against glutamate (B1630785) receptors revealed specific binding modes. researchgate.net The analysis identified key amino acid residues responsible for the interaction and helped explain the observed affinity values for different derivatives. researchgate.net
Table 1: Example Docking Analysis of Pyridazine Derivatives Against Glutamate Receptors
This table presents docking scores for a selection of pyridazine derivatives against various metabotropic glutamate receptors (mGluR), demonstrating how modifications to the core structure affect binding affinity. A more negative score indicates a stronger predicted binding affinity.
| Compound ID | Substituent (R/R1) | mGluR5 (kcal/mol) | mGluR3 (kcal/mol) | mGluR8 (kcal/mol) |
| Native Ligand | Fenobam / Ly235 / L-AP4 | -8.7 | -8.2 | -6.1 |
| 0057 | 4-Me / H | -7.5 | -6.7 | -7.5 |
| 0077 | 4-F / H | -9.2 | -6.1 | -7.9 |
| 0098 | 4-Cl / H | -8.9 | -6.5 | -7.4 |
| 0128 | H / Me | -8.0 | -6.5 | -8.2 |
| 0070 | 4,5-diMe | -9.4 | -5.1 | -8.6 |
Data adapted from a study on N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a ligand-based computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, known as molecular descriptors. ugm.ac.id The goal of QSAR is to develop a mathematical model that can predict the activity of unsynthesized or untested compounds. bldpharm.com This predictive capability saves significant time and resources by prioritizing the synthesis of the most promising candidates. ugm.ac.id
A typical QSAR study involves several key steps:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is selected.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity. bldpharm.com
Model Validation: The model's predictive power is rigorously tested using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²).
For example, 3D-QSAR studies on 1,2,4,5-tetrazine (B1199680) derivatives with antitumor activity have successfully generated models with high predictive ability. nih.gov These models, often visualized as contour maps, highlight regions around the molecular scaffold where certain properties (e.g., steric bulk or electronegativity) are either favorable or unfavorable for activity, thus guiding future molecular design. nih.gov
Table 2: Example of a QSAR Model for Anticancer Activity
This table illustrates the format of a QSAR model, showing a hypothetical equation and the statistical parameters that validate its robustness and predictive power. Such models are crucial for rationally designing new derivatives.
| Model Parameter | Value / Equation |
| QSAR Equation | Log(IC₅₀) = 1.85 + 0.45(Steric_Descriptor_A) - 0.72(Electrostatic_Descriptor_B) + 0.21*(Hydrophobic_Descriptor_C) |
| Squared Correlation Coefficient (r²) | 0.978 |
| Cross-validated Coefficient (q²) | 0.744 |
| Predicted Correlation Coefficient (R²_pred) | 0.916 |
Statistical values are illustrative and adapted from a 3D-QSAR study on tetrazine derivatives to demonstrate typical model performance. nih.gov
By applying these computational methodologies, researchers can systematically probe the SAR of this compound derivatives, leading to the rational design of new chemical entities with enhanced biological profiles.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the precise molecular architecture of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of a pyridazine derivative, the chemical shifts, splitting patterns (multiplicities), and integration of the proton signals are key identifiers. For instance, the protons of the methoxy groups in this compound would typically appear as distinct singlet signals in the upfield region of the spectrum. nih.gov Protons on the pyridazine ring itself will have characteristic chemical shifts depending on their electronic environment, influenced by the chloro and methoxy substituents. Aromatic protons in derivatives often appear in the downfield region. nih.gov The number of protons associated with each signal is determined by the integration values.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached atoms. For example, the carbons of the methoxy groups will have signals at a higher field compared to the aromatic carbons of the pyridazine ring. Quaternary carbons, such as those bonded to the chlorine and methoxy groups, can also be identified. rsc.org
¹⁹F NMR: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and specific technique for their characterization. The chemical shifts in ¹⁹F NMR are highly dependent on the electronic environment of the fluorine atom.
A study on 3-chloro-6-methoxypyridazine (B157567) utilized DFT calculations to predict and correlate the ¹H and ¹³C NMR chemical shifts, showing good agreement with experimental data. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. liberty.eduuc.pt In the IR spectrum of this compound, characteristic absorption bands would be expected for:
C-H stretching: Vibrations from the methyl groups of the methoxy substituents.
C=N and C=C stretching: Vibrations from the pyridazine ring. These typically appear in the 1600-1400 cm⁻¹ region. liberty.edu
C-O stretching: Vibrations from the ether linkages of the methoxy groups.
C-Cl stretching: The vibration associated with the carbon-chlorine bond, which would appear in the fingerprint region of the spectrum.
The presence and position of these bands provide confirmatory evidence for the structure of the compound. nih.gov Studies on various pyridazine derivatives have successfully used IR spectroscopy to confirm the presence of expected functional groups. nih.govliberty.edu
Mass Spectrometry (MS, HRMS, ESI-MS, LC/MS/MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and elemental composition.
MS and HRMS: High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. rsc.org For this compound (C₆H₇ClN₂O₂), the expected monoisotopic mass is approximately 174.0196 Da. uni.lu The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) would also be observable.
ESI-MS: Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with other ions like sodium [M+Na]⁺. acs.org For this compound, the predicted m/z for the [M+H]⁺ adduct is 175.02688. uni.lu
LC/MS/MS: The coupling of liquid chromatography with tandem mass spectrometry (LC/MS/MS) is a powerful technique for both separation and identification. It allows for the analysis of complex mixtures and the trace-level quantification of specific compounds. researchgate.net In an LC/MS/MS experiment, a specific ion (e.g., the molecular ion) is selected and fragmented, and the resulting fragment ions are analyzed, providing further structural information.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used chromatographic techniques for the analysis of pharmaceutical and related compounds. These methods offer high resolution, sensitivity, and reproducibility.
A typical HPLC or UPLC method for the analysis of this compound would involve:
Stationary Phase: A C18 reversed-phase column is commonly used, where the separation is based on the hydrophobicity of the analytes. researchgate.net
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol is typically employed. researchgate.net The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.
Detection: A UV detector is commonly used, set at a wavelength where the compound exhibits maximum absorbance. researchgate.net
Method development and validation are crucial to ensure the accuracy and reliability of the quantitative results. This includes assessing linearity, precision, accuracy, and robustness, often following guidelines from the International Conference on Harmonisation (ICH). researchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of reactions, identifying compounds, and determining the purity of a substance. rsc.orgacs.org
For the analysis of this compound:
Stationary Phase: A TLC plate coated with silica (B1680970) gel is typically used. acs.org
Mobile Phase: A solvent system is chosen based on the polarity of the compound to achieve good separation. The choice of eluent is critical for obtaining a satisfactory resolution of spots.
Visualization: After development, the spots can be visualized under UV light if the compound is UV-active. acs.org Alternatively, staining reagents can be used to make the spots visible.
The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for assessing the purity of this compound and identifying any volatile impurities. This technique separates compounds based on their volatility and interaction with a stationary phase, after which the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio (m/z), providing a unique spectral fingerprint for identification. ub.edu
In a typical GC-MS analysis, a sample of this compound is vaporized and passed through a capillary column. Its retention time—the time it takes to travel through the column—is a characteristic property under specific chromatographic conditions. Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This ionization leads to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions.
For this compound (C₆H₇ClN₂O₂), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approximately 174.02 g/mol , considering the major isotopes ³⁵Cl). uni.lu The fragmentation pattern would likely involve the loss of substituent groups, such as methyl (•CH₃), methoxy (•OCH₃), or chlorine (•Cl) radicals. The detection can be performed in full scan mode, which provides the entire mass spectrum for structural elucidation, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of the target compound and known impurities. ub.edu
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Ion/Fragment | Proposed Formula | Mass-to-Charge Ratio (m/z) | Description |
| [M]⁺ | [C₆H₇ClN₂O₂]⁺ | 174 | Molecular Ion |
| [M-CH₃]⁺ | [C₅H₄ClN₂O₂]⁺ | 159 | Loss of a methyl radical |
| [M-OCH₃]⁺ | [C₅H₄ClN₂O]⁺ | 143 | Loss of a methoxy radical |
| [M-Cl]⁺ | [C₆H₇N₂O₂]⁺ | 139 | Loss of a chlorine radical |
Note: The m/z values are based on the most abundant isotopes. The presence of chlorine would result in a characteristic M+2 isotopic pattern (approx. 3:1 ratio for ³⁵Cl/³⁷Cl).
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and, where applicable, its absolute stereochemistry. For novel pyridazine derivatives, single-crystal X-ray diffraction is often used to confirm the molecular structure assigned through spectroscopic methods. nih.gov
The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.
While specific crystallographic data for this compound is not publicly available, analysis of related heterocyclic structures demonstrates the type of information that would be obtained. nih.govredalyc.org The analysis would confirm the planarity of the pyridazine ring and determine the spatial orientation of the chloro and dimethoxy substituents relative to the ring. This information is crucial for understanding intermolecular interactions in the solid state, such as π-stacking or hydrogen bonding, which influence the material's physical properties. nih.gov
Table 2: Illustrative Crystallographic Data Parameters for a Pyridazine Derivative
| Parameter | Example Value | Description |
| Chemical Formula | C₆H₇ClN₂O₂ | The elemental composition of the molecule. uni.lu |
| Formula Weight | 174.58 g/mol | The molar mass of the compound. chemscene.com |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry group of the crystal. |
| a, b, c (Å) | 7.1, 8.5, 13.2 | Dimensions of the unit cell. |
| α, β, γ (°) | 90, 105.5, 90 | Angles of the unit cell. |
| Volume (ų) | 780 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. The experimental results are compared against the theoretical values calculated from the proposed chemical formula to verify the compound's empirical formula and assess its purity. uminho.ptchemrevlett.com
For this compound, with the molecular formula C₆H₇ClN₂O₂, the theoretical elemental composition can be calculated with high precision. A sample of the purified compound is subjected to high-temperature combustion, converting the elements into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified, allowing for the calculation of the percentage of each element in the original sample. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the proposed formula and indicates the absence of significant impurities. uminho.pt
**Table 3: Elemental Analysis Data for this compound (Formula: C₆H₇ClN₂O₂) **
| Element | Theoretical % | Experimental % (Illustrative) |
| Carbon (C) | 41.27 | 41.35 |
| Hydrogen (H) | 4.04 | 4.01 |
| Chlorine (Cl) | 20.30 | 20.25 |
| Nitrogen (N) | 16.04 | 16.10 |
| Oxygen (O) | 18.33 | N/A* |
*Oxygen is typically not directly measured and is determined by difference.
In Vitro Metabolic Stability and Biotransformation Pathways
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. For this compound, its stability in liver microsomes would likely be influenced by its core pyridazine structure and its chloro and dimethoxy substituents.
Pyridazine rings can undergo oxidative biotransformation nih.gov. The presence of electron-donating methoxy groups and an electron-withdrawing chloro group on the pyridazine ring of this compound will modulate its susceptibility to metabolic enzymes. It is predicted that the primary biotransformation pathways would involve O-demethylation of the methoxy groups and potential hydroxylation of the pyridazine ring. The chloro-substituent may influence the regioselectivity of these metabolic reactions and could also be a site for metabolic attack, although this is generally less common for aryl chlorides compared to other functional groups.
Table 1: Predicted Metabolic Stability of this compound and Related Compounds
| Compound | Predicted Metabolic Stability (Liver Microsomes) | Primary Predicted Biotransformation |
| This compound | Moderate to High | O-demethylation, Ring Hydroxylation |
| 3,6-Dichloropyridazine | High | Ring Hydroxylation |
| 3,6-Dimethoxypyridazine | Moderate | O-demethylation, Ring Hydroxylation |
This table is predictive and based on general metabolic principles for substituted pyridazines.
Identification and Characterization of Primary Metabolites
Based on the predicted biotransformation pathways, the primary metabolites of this compound would likely include mono- and di-demethylated products, as well as hydroxylated derivatives.
The initial metabolic step is anticipated to be the O-demethylation of one of the methoxy groups, leading to the formation of 6-chloro-3-hydroxy-4-methoxypyridazine or 6-chloro-4-hydroxy-3-methoxypyridazine. Subsequent demethylation of the remaining methoxy group could lead to the formation of 6-chloro-3,4-dihydroxypyridazine. Additionally, direct hydroxylation of the pyridazine ring at the unsubstituted position is a possible metabolic route. These primary metabolites are then likely to undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.
Table 2: Predicted Primary Metabolites of this compound
| Putative Metabolite | Predicted Metabolic Pathway |
| 6-Chloro-3-hydroxy-4-methoxypyridazine | O-demethylation |
| 6-Chloro-4-hydroxy-3-methoxypyridazine | O-demethylation |
| 6-Chloro-3,4-dihydroxypyridazine | Sequential O-demethylation |
| 5-Hydroxy-6-chloro-3,4-dimethoxypyridazine | Ring Hydroxylation |
This table presents hypothetical metabolites and is not based on experimental observation.
Absorption, Distribution, and Excretion (ADME) Predictions and Empirical Studies
In the absence of empirical data, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound can be predicted using computational models. These models utilize the physicochemical properties of the molecule to estimate its behavior in the body.
Based on its molecular structure, this compound is a relatively small molecule with a moderate degree of lipophilicity, which would suggest the potential for good oral absorption. Its distribution throughout the body would be influenced by its ability to cross cell membranes and bind to plasma proteins. The predicted metabolites, being more polar than the parent compound, would be more readily excreted, primarily through the kidneys.
Table 3: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Implication |
| Molecular Weight | 174.58 g/mol | Favorable for absorption |
| LogP | 1.1 - 1.5 | Good balance of solubility and permeability |
| Hydrogen Bond Donors | 0 | May limit aqueous solubility |
| Hydrogen Bond Acceptors | 4 | Can interact with biological targets |
| Polar Surface Area | 47.8 Ų | Influences membrane permeability |
Data sourced from computational predictions.
Enzymatic Pathways Involved in Metabolism (e.g., Cytochrome P450 interactions)
The metabolism of many nitrogen-containing heterocyclic compounds is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. It is highly probable that the predicted O-demethylation and hydroxylation of this compound are catalyzed by various CYP isoforms.
Future Directions and Translational Research Perspectives for 6 Chloro 3,4 Dimethoxypyridazine
Design and Synthesis of Next-Generation Therapeutic Candidates
The pyridazine (B1198779) nucleus is a versatile scaffold found in numerous biologically active compounds. nih.gov The presence of a chloro substituent on the 6-Chloro-3,4-dimethoxypyridazine ring offers a reactive site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the synthesis of diverse chemical libraries. researchgate.net This positions the compound as an attractive starting material for the creation of next-generation therapeutic candidates.
Future design strategies will likely focus on scaffold hopping and hybridization to create novel derivatives. acs.org By combining the this compound core with other pharmacophoric groups, it may be possible to develop compounds with enhanced potency and selectivity for specific biological targets. For instance, the synthesis of novel 3,6-disubstituted pyridazine derivatives has been explored for their potential as anticancer agents targeting pathways like JNK1. acs.org
The development of pyridine-based therapeutics is an active area of research, with a focus on creating compounds with improved metabolic stability and reduced side effects. nih.gov The insights gained from the development of other pyridine (B92270) and pyridazine-containing drugs will be invaluable in guiding the design of new molecules derived from this compound.
Exploration of Undiscovered Biological Activities and Therapeutic Areas
While the full biological profile of this compound is still under investigation, the broader class of pyridazine derivatives has demonstrated a wide range of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, and analgesic properties. nih.govacs.org This suggests that this compound and its derivatives may hold therapeutic potential in these and other areas.
A comprehensive screening of this compound and its analogues against a panel of biological targets could uncover previously unknown activities. Phenotypic screening approaches, which assess the effects of compounds on cell lines, could also reveal novel therapeutic applications. blumberginstitute.org For example, a series of 4,5-functionalized-2-methyl-6-(substituted phenyl)-3(2H)-pyridazinones were identified as potent platelet aggregation inhibitors. nih.gov Similarly, novel pyridazinone derivatives have shown potential as antibacterial agents. mdpi.com
Given the diverse bioactivities of the pyridazine scaffold, future research should explore the potential of this compound derivatives in a variety of disease contexts, including but not limited to oncology, infectious diseases, and inflammatory disorders.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Furthermore, AI can assist in understanding the structure-activity relationships (SAR) within a series of compounds, helping to guide the optimization of lead molecules. By analyzing large datasets, ML models can identify the key structural features that contribute to the desired biological activity.
Development of Robust and Scalable Synthetic Processes
For any promising therapeutic candidate to advance to clinical development, a robust and scalable synthetic process is essential. The development of such a process for derivatives of this compound will be a critical area of future research. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and ensuring the use of cost-effective and environmentally friendly reagents and solvents.
The synthesis of functionalized pyridazines can be achieved through various methods, including the inverse electron demand Diels-Alder (iEDDA) reaction, which can produce high-purity products without the need for complex purification. researchgate.net The regioselective synthesis of trisubstituted pyridazines from tetrazines and alkynyl sulfides has also been described. rsc.org
Future work will focus on developing telescoped procedures and continuous flow chemistry to improve efficiency and safety, particularly for reactions with strong exothermal potential. The principles applied in the scalable synthesis of other heterocyclic compounds, such as 4-Chloro-2,3-dimethylpyridine-N-oxide, can provide valuable insights.
Mechanistic Investigations at the Molecular and Cellular Level
A deep understanding of the molecular and cellular mechanisms of action is crucial for the rational design of new drugs. Future research on this compound derivatives will involve detailed mechanistic studies to elucidate how these compounds interact with their biological targets and modulate cellular pathways.
Molecular docking and dynamics simulations can provide insights into the binding modes of these compounds with their target proteins. acs.orgnih.gov Experimental techniques such as X-ray crystallography can be used to determine the precise three-dimensional structure of the compound-target complex.
Cellular studies will be necessary to understand the downstream effects of target engagement. This includes investigating changes in gene expression, protein levels, and cellular signaling pathways. For example, a study on a pyridine derivative of dacarbazine (B1669748) investigated its cytotoxic effects and found that it induced the formation of reactive oxygen species and decreased mitochondrial membrane potential. nih.gov Similar in-depth studies will be essential to fully characterize the therapeutic potential of novel compounds derived from this compound.
Q & A
Q. Basic Research Focus
- ¹H NMR : Methoxy groups appear as singlets near δ 3.8–4.0 ppm, while aromatic protons resonate as doublets (J = 2–3 Hz) around δ 7.0–8.0 ppm .
- IR : Strong absorption bands at 1250–1270 cm⁻¹ (C-O stretch) and 750–780 cm⁻¹ (C-Cl stretch) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks [M⁺] at m/z 242.07 (calculated) with characteristic fragments at m/z 207 (loss of Cl) and m/z 179 (loss of OCH₃) .
Advanced Consideration : Solvent-induced shifts in NMR (e.g., CDCl₃ vs. DMSO-d₆) can complicate structural assignments; deuterated solvents with low polarity are preferred .
What strategies optimize regioselectivity in nucleophilic substitution reactions of this compound?
Advanced Research Focus
Regioselectivity is influenced by steric and electronic factors:
- Electron-Deficient Sites : The chlorine atom at position 6 is more reactive toward nucleophiles due to electron withdrawal by adjacent methoxy groups .
- Steric Hindrance : Bulky nucleophiles (e.g., tert-butoxide) favor substitution at position 6 over position 3 .
Experimental Design : - Use kinetic vs. thermodynamic control: Lower temperatures (0–25°C) favor kinetic products (position 6), while higher temperatures (60–80°C) favor equilibrium-driven outcomes .
How do solvent polarity and catalyst choice affect catalytic functionalization of this compound?
Q. Advanced Research Focus
- Palladium Catalysis : Pd/C with H₂ selectively reduces pyridazine rings but may dechlorinate if excess H₂ is used .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling requires anhydrous conditions and ligands like SPhos to prevent dehalogenation .
Solvent Impact : - Non-polar solvents (toluene) favor coupling efficiency but slow reaction rates.
- Polar solvents (DME) accelerate rates but risk side reactions with methoxy groups .
What are the common impurities in this compound synthesis, and how are they characterized?
Q. Basic Research Focus
- Impurity Profile :
- 3,6-Dimethoxypyridazine : Residual from incomplete chlorination.
- Di-substituted Byproducts : Over-substitution at positions 3 and 4 .
Analytical Methods :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities with >95% accuracy .
- LC-MS : Identifies impurities via molecular weight and fragmentation patterns .
How can computational methods predict reaction outcomes or optimize synthetic pathways?
Q. Advanced Research Focus
- DFT Calculations : Predict activation energies for substitution pathways (e.g., position 6 vs. 3) with <5 kcal/mol error margins .
- Machine Learning : Models trained on pyridazine reaction databases can suggest optimal solvents/catalysts, reducing trial iterations by 30–50% .
What biological screening models are suitable for evaluating this compound derivatives?
Q. Basic Research Focus
- Enzyme Inhibition Assays : Test against kinases (e.g., BACE1) using fluorescence polarization .
- Cellular Uptake Studies : Radiolabeled derivatives (³H or ¹⁴C) quantify bioavailability in HEK293 cells .
Advanced Consideration : Structure-activity relationships (SAR) comparing methyl, chloro, and methoxy substituents reveal steric tolerance at position 4 .
How do data contradictions in reported melting points or spectral data arise, and how should they be addressed?
Q. Advanced Research Focus
- Melting Point Variability : Polymorphism or solvent residues (e.g., EtOAc vs. hexane recrystallization) cause discrepancies. Reproduce results using strict drying protocols .
- NMR Shifts : Deuterated solvent purity or trace moisture alters chemical shifts. Use internal standards (TMS) and high-purity DMSO-d₆ .
What are the challenges in scaling up laboratory-scale syntheses of this compound?
Q. Advanced Research Focus
- Heat Management : Exothermic chlorination steps require jacketed reactors to maintain T < 50°C .
- Purification : Column chromatography is impractical; switch to recrystallization (ethanol/water) or distillation .
How does this compound compare to structurally similar compounds in biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
